![molecular formula C15H14N2 B13863505 5,6-Dimethyl-1-phenylbenzimidazole CAS No. 15777-00-1](/img/structure/B13863505.png)
5,6-Dimethyl-1-phenylbenzimidazole
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Overview
Description
5,6-Dimethyl-1-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a fusion of benzene and imidazole rings. This compound is notable for its structural similarity to naturally occurring nucleotides, which allows it to interact with biological systems effectively. It has been studied for its potential pharmacological properties, including antimicrobial, anticancer, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method includes the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethyl-1-phenylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its interaction with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties. It has shown promise as a therapeutic agent in preclinical studies.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1-phenylbenzimidazole involves its interaction with specific molecular targets within biological systems. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to mimic naturally occurring nucleotides allows it to interfere with DNA and RNA synthesis, further contributing to its biological activity .
Comparison with Similar Compounds
5,6-Dimethylbenzimidazole: A closely related compound with similar structural features but lacking the phenyl group.
1-Phenylbenzimidazole: Similar structure but without the dimethyl groups on the benzimidazole ring.
2-Phenylbenzimidazole: Another structural isomer with the phenyl group at a different position on the benzimidazole ring
Uniqueness: 5,6-Dimethyl-1-phenylbenzimidazole is unique due to the presence of both dimethyl groups and a phenyl group, which can enhance its stability and biological activity.
Biological Activity
5,6-Dimethyl-1-phenylbenzimidazole is a heterocyclic aromatic compound belonging to the benzimidazole family. Its structural characteristics enable it to interact with biological systems, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, along with its mechanisms of action and relevant case studies.
Chemical Structure and Properties
This compound features a fused benzene and imidazole ring system with two methyl groups at positions 5 and 6 and a phenyl group at position 1. This unique structure enhances its stability and biological activity compared to other benzimidazole derivatives.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts essential biochemical pathways, leading to antimicrobial or anticancer effects. Additionally, the compound can mimic naturally occurring nucleotides, interfering with DNA and RNA synthesis, which is crucial in its anticancer and antiviral activities .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Research has shown that it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics. In one study, derivatives of benzimidazole demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 50 | S. typhi |
Standard (Ampicillin) | 100 | S. typhi |
Standard (Ciprofloxacin) | 25 | S. typhi |
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit cell proliferation in various cancer cell lines has been documented. The mechanism involves inducing apoptosis through the activation of specific signaling pathways related to cancer cell survival .
Antiviral Activity
Recent studies have indicated that this compound possesses antiviral properties, particularly against herpes simplex virus strains resistant to conventional treatments like acyclovir. The compound's ability to interfere with viral replication makes it a candidate for further research in antiviral therapies .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. The results indicated that this compound was effective against multi-drug resistant strains of bacteria, making it a potential candidate for developing new antibiotics .
- Anticancer Research : In vitro studies demonstrated that this compound inhibited the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .
- Antiviral Potential : A recent investigation into the antiviral properties of benzimidazole derivatives found that this compound exhibited selective activity against herpes simplex virus types 1 and 2. The study suggested that this compound could be developed into a new antiviral medication for treating resistant viral infections .
Properties
CAS No. |
15777-00-1 |
---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5,6-dimethyl-1-phenylbenzimidazole |
InChI |
InChI=1S/C15H14N2/c1-11-8-14-15(9-12(11)2)17(10-16-14)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
NMIDZOSHHWBEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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